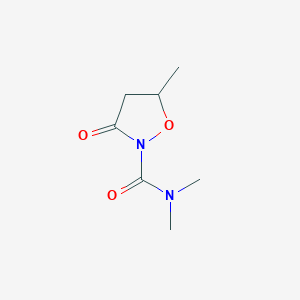![molecular formula C8H18OS B14536526 1-Propanol, 3-[(1,1-dimethylethyl)thio]-2-methyl- CAS No. 62296-19-9](/img/structure/B14536526.png)
1-Propanol, 3-[(1,1-dimethylethyl)thio]-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanol, 3-[(1,1-dimethylethyl)thio]-2-methyl- is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a propanol backbone, with a tert-butylthio group and a methyl group as substituents
Preparation Methods
The synthesis of 1-Propanol, 3-[(1,1-dimethylethyl)thio]-2-methyl- can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-2-methyl-1-propanol with tert-butylthiol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.
Chemical Reactions Analysis
1-Propanol, 3-[(1,1-dimethylethyl)thio]-2-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid, depending on the oxidizing agent and reaction conditions.
Reduction: The compound can be reduced to form the corresponding alkane or alcohol, depending on the reducing agent used.
Substitution: The tert-butylthio group can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions include ketones, carboxylic acids, alkanes, and substituted derivatives.
Scientific Research Applications
1-Propanol, 3-[(1,1-dimethylethyl)thio]-2-methyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used as an intermediate in the production of various chemicals and materials.
Mechanism of Action
The mechanism by which 1-Propanol, 3-[(1,1-dimethylethyl)thio]-2-methyl- exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or proteins, altering their activity or function. The molecular targets and pathways involved can vary, but typically involve interactions with active sites or binding pockets of target molecules.
Comparison with Similar Compounds
1-Propanol, 3-[(1,1-dimethylethyl)thio]-2-methyl- can be compared with other similar compounds such as:
1-Propanol, 3-(diethylamino)-: This compound has a diethylamino group instead of a tert-butylthio group, leading to different chemical properties and reactivity.
3-Dimethylamino-1-propanol: This compound has a dimethylamino group, which also affects its chemical behavior and applications. The uniqueness of 1-Propanol, 3-[(1,1-dimethylethyl)thio]-2-methyl- lies in its specific substituents, which confer distinct chemical and physical properties, making it suitable for particular applications
Properties
CAS No. |
62296-19-9 |
|---|---|
Molecular Formula |
C8H18OS |
Molecular Weight |
162.30 g/mol |
IUPAC Name |
3-tert-butylsulfanyl-2-methylpropan-1-ol |
InChI |
InChI=1S/C8H18OS/c1-7(5-9)6-10-8(2,3)4/h7,9H,5-6H2,1-4H3 |
InChI Key |
RBANXIAMAXXFDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)CSC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,9-Diethyl-6,7,8,9-tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14536447.png)

![6-Ethyl-7-methyl-2-oxaspiro[4.4]nonane-1,3-dione](/img/structure/B14536462.png)

![7-Chloro-6-(piperidin-1-yl)bicyclo[4.2.0]octane-7-carbonitrile](/img/structure/B14536474.png)

silane](/img/structure/B14536495.png)
![Benzene, 1-chloro-4-[1-(4-ethoxyphenyl)-1-methylethyl]-](/img/structure/B14536505.png)


![Ethyl 2-[2-(benzyloxy)ethoxy]-3-hydroxyprop-2-enoate](/img/structure/B14536524.png)



